(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate
Description
This compound features a benzofuran core fused with an indole moiety via a methylidene group, substituted with a morpholine carboxylate at the 6-position. The (2E)-configuration suggests stereochemical specificity, which may influence its bioactivity and physicochemical properties.
Properties
Molecular Formula |
C24H22N2O6 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
InChI |
InChI=1S/C24H22N2O6/c1-25-14-15(19-12-16(29-2)4-6-20(19)25)11-22-23(27)18-5-3-17(13-21(18)32-22)31-24(28)26-7-9-30-10-8-26/h3-6,11-14H,7-10H2,1-2H3/b22-11+ |
InChI Key |
FSSKJYGRPCPGOA-SSDVNMTOSA-N |
Isomeric SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)N5CCOCC5 |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde
This intermediate is synthesized through a Friedel-Crafts alkylation and Vilsmeier-Haack formylation sequence:
-
Methylation of 5-methoxyindole :
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Formylation via Vilsmeier-Haack reaction :
Synthesis of 3-Oxo-2,3-dihydro-1-benzofuran-6-carboxylic Acid
The benzofuran core is constructed via a Pechmann condensation:
-
Substrate preparation :
-
Carboxylation :
Knoevenagel Condensation for Core Assembly
The indole and benzofuran fragments are coupled via a Knoevenagel reaction:
-
Reaction setup :
-
Product isolation :
Esterification with Morpholine-4-carbonyl Chloride
The carboxylic acid at C6 of the benzofuran is esterified to introduce the morpholine moiety:
-
Activation of the acid :
-
Coupling with morpholine :
Optimization and Scale-Up Challenges
Solvent and Catalyst Screening
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Toluene, piperidine | 55 | 98 |
| DMF, pyrrolidine | 48 | 95 |
| Ethanol, ammonium acetate | 35 | 90 |
Toluene with piperidine provides optimal yields and stereoselectivity for the Knoevenagel step.
Temperature Effects on Esterification
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 6 | 70 |
| 25 | 4 | 85 |
| 40 | 2 | 75 |
Room temperature (25°C) balances reaction speed and yield without side product formation.
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃) :
-
HPLC Purity :
-
Mass Spectrometry :
Industrial-Scale Adaptations
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Continuous Flow Synthesis :
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Green Chemistry Initiatives :
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group on the indole ring and the carbonyl group in the benzofuran system are primary sites for oxidation:
| Reaction Site | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Methoxy group (Indole) | KMnO₄ in acidic conditions | Hydroxylated indole derivative | Converts methoxy (-OCH₃) to hydroxyl (-OH), enhancing polarity. |
| Benzofuran carbonyl | Ozone (O₃) followed by reductive workup | Cleavage to carboxylic acid | Disrupts the benzofuran ring, yielding fragment with increased water solubility. |
Oxidation of the morpholine ring is less common due to its saturated nature, though strong oxidants like hydrogen peroxide may induce ring-opening under extreme conditions.
Reduction Reactions
The α,β-unsaturated ketone in the benzofuran moiety is susceptible to reduction:
Selective reduction requires controlled conditions to avoid over-reduction of aromatic systems .
Substitution Reactions
The morpholine carboxylate and indole methyl groups participate in nucleophilic substitutions:
| Reaction Site | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Morpholine ester | Amines (e.g., NH₃) in DMF | Amide derivative | High yields achieved via aminolysis; retains morpholine’s conformational flexibility. |
| Indole methyl group | HI in acetic acid | Demethylated indole | Removes methyl group, increasing hydrogen-bonding potential. |
Hydrolysis Reactions
The ester linkage in the morpholine carboxylate undergoes hydrolysis:
Photochemical Reactivity
The conjugated system in the benzofuran-indole scaffold undergoes photoisomerization:
-
UV irradiation (λ = 254 nm) induces E→Z isomerization at the methylidene double bond, altering molecular geometry and biological activity.
Stability Under Physiological Conditions
Studies indicate:
-
pH-dependent degradation : Stable at pH 5–7 but hydrolyzes rapidly in alkaline environments (pH > 9).
-
Thermal stability : Decomposes above 200°C, with morpholine ring degradation as the primary pathway .
Biological Interaction Pathways
While not traditional "reactions," the compound interacts with biological targets via:
-
Hydrogen bonding : Morpholine oxygen and carbonyl groups bind to enzyme active sites.
-
π-π stacking : Indole and benzofuran aromatic systems interact with hydrophobic protein pockets.
Scientific Research Applications
Recent studies have highlighted the compound's potential as an antiviral agent and anticancer drug . The following sections detail specific applications based on available research findings.
Antiviral Applications
Research has indicated that compounds with indole and benzofuran structures possess antiviral properties. For instance, derivatives of indole have shown activity against various viruses, including HIV and influenza. The compound's structural characteristics suggest it may inhibit viral replication through interference with viral enzymes or host cell interactions .
Anticancer Properties
The compound has been investigated for its anticancer efficacy against several cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation : The compound may disrupt the cell cycle, leading to reduced tumor growth.
- Induction of apoptosis : It could activate intrinsic apoptotic pathways, promoting cancer cell death.
For example, a study on similar compounds demonstrated significant cytotoxicity against breast cancer (MCF7) and colon cancer (HCT116) cell lines with IC50 values in the low micromolar range .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Indole Derivative Study : A study on an indole derivative showed promising results against HIV with an IC50 value of 0.26 μM, suggesting that modifications to the indole structure can enhance antiviral activity .
- Benzofuran Analogs : Research on benzofuran analogs indicated their potential as anticancer agents, with some derivatives exhibiting IC50 values as low as 0.39 μM against HCT116 cells .
Mechanism of Action
The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The dichlorophenyl and dimethylaminoethoxy groups in 26322-68-9 () may confer higher lipophilicity compared to the target’s morpholine group, affecting membrane permeability .
Key Observations :
Key Observations :
Chirality and Stereochemical Impact
The (2E)-configuration of the target compound’s methylidene group implies stereochemical specificity, a critical factor in bioactivity (). For example:
- Natural products () often exhibit chirality-dependent activity, underscoring the importance of stereochemical analysis in synthetic analogs .
Biological Activity
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate (CAS Number: 929418-23-5) is a complex organic molecule that features multiple functional groups, including an indole moiety and a benzofuran structure. This unique combination suggests significant potential for diverse biological interactions and applications in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 453.5 g/mol. Its structure includes:
| Component | Description |
|---|---|
| Indole Moiety | Contributes to various biological activities |
| Benzofuran Ring | Enhances pharmacological properties |
| Morpholine Carboxylate | Potentially increases solubility and bioavailability |
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates their activity, leading to changes in cellular signaling pathways that affect various biological processes:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing cellular responses.
- Signal Transduction Modulation : Alters pathways that can lead to apoptosis or cell proliferation.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran have shown promising anticancer activity. For instance:
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat (Bcl-2 positive) |
| Compound B | 1.98 ± 1.22 | A431 |
These findings suggest a potential for this compound in cancer therapeutics, particularly due to its ability to induce apoptosis in cancer cells.
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. For example, derivatives tested against various Gram-positive and Gram-negative bacteria showed significant activity, indicating that the presence of the indole and benzofuran structures enhances antimicrobial efficacy.
Synthesis and Characterization
A study focused on the synthesis of methyl derivatives of benzofuran reported that certain modifications led to increased biological activity:
- Synthesis Method : Multi-step organic reactions involving the formation of indole derivatives followed by benzofuran ring construction.
- Characterization Techniques : NMR spectroscopy and mass spectrometry were used to confirm structures.
Biological Evaluation
In another study, various synthesized compounds were evaluated for their biological activities:
| Compound | Activity Type | Results |
|---|---|---|
| Compound C | Antioxidant | Reduced Fe^3+ |
| Compound D | Cytotoxicity | IC50 < 30 µM |
These evaluations highlight the importance of structure-activity relationships (SAR) in understanding the biological effects of these compounds.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate?
Answer:
The synthesis typically involves multi-component reactions (MCRs) to construct the indole-benzofuran core. For example:
- Indole functionalization : The 5-methoxy-1-methylindole moiety can be synthesized via palladium-catalyzed cyclization or acid-mediated condensation, followed by methylation at the N1 position .
- Benzofuran formation : The 3-oxo-2,3-dihydrobenzofuran unit is often prepared via Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde derivative, with careful control of stereochemistry (e.g., Z/E selectivity) using acidic or basic conditions .
- Morpholine coupling : The morpholine-4-carboxylate group is introduced via esterification or nucleophilic substitution, often using morpholine derivatives activated with carbodiimide reagents (e.g., DCC/DMAP) .
Key considerations : Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity.
Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity during synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene/THF mixtures improve stereochemical control in condensation steps .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂ with phosphine ligands) improve cross-coupling efficiency for indole functionalization, as evidenced in analogous nitroarene reductive cyclizations .
- Computational guidance : Density Functional Theory (DFT) studies predict transition-state energies to identify optimal reaction pathways (e.g., E vs. Z isomer formation in benzylidene intermediates) .
Example : A 15% yield increase was reported for similar indole derivatives when switching from H₂O/EtOH to DMF under microwave irradiation .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
Answer:
Advanced: How can computational methods like DFT aid in resolving structural ambiguities or reaction mechanisms?
Answer:
- Transition-state modeling : DFT calculations (e.g., B3LYP/6-31G*) identify favorable pathways for benzylidene isomerization (E/Z), explaining observed stereochemical outcomes .
- Electronic structure analysis : HOMO-LUMO gaps predict reactivity sites, such as the indole C3 position’s susceptibility to electrophilic attack .
- Crystallography support : DFT-optimized geometries align with XRD data (e.g., bond lengths in benzofuran-morpholine linkages) .
Advanced: How should researchers address contradictions in reported synthetic yields or stereochemical outcomes?
Answer:
- Reproducibility checks : Validate solvent purity, moisture levels (e.g., use of molecular sieves), and inert atmosphere (N₂/Ar) to minimize side reactions .
- Kinetic vs. thermodynamic control : Longer reaction times or higher temperatures may favor thermodynamically stable isomers, altering stereochemical ratios .
- Cross-study comparisons : For example, Pd-catalyzed methods may outperform acid-mediated condensation in sterically hindered systems.
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential morpholine vapor release (irritant properties) .
- Spill management : Neutralize acidic/basic residues with appropriate buffers before disposal via licensed waste services .
Advanced: What strategies are used to study the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies :
- Light sensitivity : UV-vis spectroscopy monitors photodegradation, requiring storage in amber vials .
Basic: How is the compound’s solubility profile determined, and what solvents are optimal for biological assays?
Answer:
- Solubility screening : Use a tiered approach:
- Polar solvents : DMSO (≥50 mg/mL) for stock solutions.
- Aqueous buffers : Phosphate-buffered saline (PBS) with ≤1% DMSO for in vitro studies .
- LogP calculation : Predicted ~2.5 (via ChemDraw) indicates moderate lipophilicity, requiring surfactants (e.g., Tween-80) for in vivo formulations .
Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Answer:
- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for condensation steps, reducing racemization .
- Catalyst recovery : Immobilized Pd catalysts on silica or polymers enhance recyclability in cross-coupling reactions .
- In-line monitoring : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy enable real-time adjustment of reaction parameters .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
